Product packaging for Isobutyl cyclopropanecarboxylate(Cat. No.:)

Isobutyl cyclopropanecarboxylate

Cat. No.: B14891006
M. Wt: 142.20 g/mol
InChI Key: ZIODMHXAGZXTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl cyclopropanecarboxylate is a chemical compound belonging to the class of cyclopropanecarboxylate esters. These esters are recognized in scientific research primarily as versatile intermediates and building blocks in organic synthesis . The cyclopropane ring is a key structural motif found in various bioactive molecules and complex natural products. Researchers utilize esters like this compound to introduce the strained, three-membered cyclopropane ring into target molecules, which can significantly alter their chemical and biological properties . A prominent application of related cyclopropanecarboxylates is in the synthesis of pyrethroid insecticides, such as permethrin, where the cyclopropanecarboxylate moiety is a critical component of the molecule's activity . Furthermore, cyclopropane derivatives are extensively investigated in medicinal chemistry and materials science for their unique structural characteristics and potential interactions with biological targets . The isobutyl ester group may offer specific advantages in terms of solubility and volatility during synthetic procedures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B14891006 Isobutyl cyclopropanecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methylpropyl cyclopropanecarboxylate

InChI

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7-3-4-7/h6-7H,3-5H2,1-2H3

InChI Key

ZIODMHXAGZXTJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1CC1

Origin of Product

United States

Advanced Synthetic Methodologies for Isobutyl Cyclopropanecarboxylate

Direct Esterification and Transesterification Approaches to Isobutyl Cyclopropanecarboxylate (B1236923)

The formation of the ester linkage in isobutyl cyclopropanecarboxylate can be efficiently achieved through direct esterification of cyclopropanecarboxylic acid with isobutanol or by transesterification from another cyclopropanecarboxylate ester.

Catalytic Strategies for Ester Bond Formation

The Fischer-Speier esterification is a classic and widely used method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction necessitates the removal of water to shift the equilibrium towards the product, the ester. patsnap.comlibretexts.org For the synthesis of this compound, this involves the reaction of cyclopropanecarboxylic acid with isobutanol.

Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and solid acid catalysts like Amberlyst-15. patsnap.comgoogle.com The use of an excess of the alcohol, in this case, isobutanol, can also drive the reaction forward. patsnap.com The reaction is typically conducted under reflux conditions to achieve a reasonable reaction rate. libretexts.orguwlax.edu

ReactantsCatalystConditionsProduct
Cyclopropanecarboxylic acid, IsobutanolSulfuric AcidRefluxThis compound, Water
Cyclopropanecarboxylic acid, IsobutanolAmberlyst-15HeatThis compound, Water

Transesterification offers an alternative route where an existing ester, such as methyl or ethyl cyclopropanecarboxylate, is reacted with isobutanol in the presence of a catalyst to yield this compound. This method can be advantageous when the starting ester is more readily available than the carboxylic acid.

Stoichiometric Reagent-Based Esterification

While catalytic methods are common, stoichiometric reagents can also be employed for esterification, particularly when mild reaction conditions are required. The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system is a well-known example for promoting ester formation. orgsyn.org In this method, DCC activates the carboxylic acid to form a reactive intermediate, which is then attacked by the alcohol. DMAP acts as a catalyst to facilitate this process. orgsyn.org This approach avoids the harsh acidic conditions of Fischer esterification but generates dicyclohexylurea as a byproduct that needs to be removed. orgsyn.org

Cyclopropanation Strategies for Cyclopropyl (B3062369) Ester Formation

An alternative synthetic strategy involves the formation of the cyclopropane (B1198618) ring itself on a precursor that already contains the isobutyl ester functionality.

Olefin Cyclopropanation Routes

The addition of a carbene or a carbenoid to an alkene is a fundamental method for synthesizing cyclopropanes. fiveable.melibretexts.org A carbene is a neutral, divalent carbon species that is highly reactive. libretexts.orgopenstax.org These species can be generated in situ from various precursors, such as diazo compounds or by the alpha-elimination of a hydrogen halide from a haloform. fiveable.melibretexts.org The Simmons-Smith reaction, which utilizes a carbenoid (a metal-complexed reagent with carbene-like reactivity) generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for preparing non-halogenated cyclopropanes. libretexts.orglibretexts.org The addition of carbenes to alkenes is typically a stereospecific reaction. libretexts.orgwikipedia.org

For the synthesis of this compound via this route, one would start with an appropriate α,β-unsaturated ester, such as isobutyl acrylate (B77674), and react it with a carbene or carbenoid.

AlkeneCarbene/Carbenoid SourceProduct
Isobutyl acrylateDiazomethaneThis compound
Isobutyl acrylateDiiodomethane, Zn-Cu couple (Simmons-Smith)This compound

Transition metal catalysts, particularly those based on rhodium(II) and palladium(0), have emerged as powerful tools for effecting cyclopropanation reactions. nih.govpku.edu.cn Rhodium(II) catalysts are well-known for their ability to catalyze the cyclopropanation of olefins with diazo compounds. nih.gov These reactions proceed under mild conditions and often exhibit high levels of stereoselectivity. nih.gov

Palladium(0)-catalyzed domino reactions can also be employed to construct cyclopropane rings. These complex transformations can involve multiple bond-forming events in a single operation, leading to the efficient synthesis of complex molecules containing cyclopropane moieties. pku.edu.cn The development of enantioselective cyclopropanation reactions using chiral transition metal catalysts has been a significant area of research, allowing for the synthesis of specific stereoisomers of cyclopropane-containing molecules. chemrxiv.orgresearchgate.net

A study on the direct and stereospecific synthesis of cyclopropanecarboxylic acids from unmasked α,β-unsaturated carboxylic acids using samarium and iodoform (B1672029) has been reported, which could be a precursor step to forming the isobutyl ester. organic-chemistry.org

Intramolecular Cyclization Pathways

Intramolecular cyclization represents an efficient strategy for the synthesis of cyclopropane rings, where a linear precursor molecule is induced to form a cyclic structure. These reactions are advantageous as they can offer high stereocontrol.

One such approach involves the intramolecular cyclopropanation of unsaturated esters. For instance, unsaturated β-keto esters can be transformed into fused cyclopropanes. nih.govhkbu.edu.hk This reaction proceeds in the presence of iodine, triethylamine, and a Lewis acid, such as magnesium perchlorate (B79767) or ytterbium(III) triflate, yielding fused cyclopropanes with high stereospecificity. nih.govhkbu.edu.hk While this method results in a β-keto-substituted cyclopropane, subsequent modifications could lead to the desired this compound.

Another relevant intramolecular pathway is the cyclization of unsaturated diazoacetic esters. harvard.eduharvard.edu Homoallylic alcohols can be converted to their corresponding diazoacetic esters. harvard.edu The subsequent intramolecular cyclopropanation of these esters, often catalyzed by rhodium or copper complexes, can produce cyclopropyl lactones. harvard.edu To obtain this compound directly, one would start with isobutyl glyoxylate (B1226380) tosylhydrazone and react it with an appropriate homoallylic alcohol, followed by the cyclization step.

A further example is the lithium amide-induced intramolecular cyclopropanation of bishomoallylic epoxides, which yields bicyclic alcohol products. organic-chemistry.org This demonstrates the principle of forming a cyclopropane ring through an intramolecular reaction on a suitable precursor. organic-chemistry.org

Table 1: Examples of Intramolecular Cyclization Reactions

Precursor TypeReagents and ConditionsProduct TypeReference
Unsaturated β-keto esterI₂, Et₃N, Lewis Acid (e.g., Mg(ClO₄)₂)Fused cyclopropane β-keto ester nih.govhkbu.edu.hk
Unsaturated diazoacetic esterRh(II) or Cu(II) catalystCyclopropyl lactone harvard.eduharvard.edu
Bishomoallylic epoxideLithium amide base (e.g., LTMP)Bicyclic cyclopropanol (B106826) organic-chemistry.org

Derivatization from Precursor Cyclopropane Systems

An alternative and more direct route to this compound involves the modification of molecules that already contain the cyclopropane ring. This can be achieved either by building the cyclopropane ring from acyclic precursors like chalcones or by direct functionalization of cyclopropanecarboxylic acid.

Chalcones, which are α,β-unsaturated ketones, serve as excellent substrates for the synthesis of cyclopropane rings through conjugate addition followed by ring closure. The Johnson–Corey–Chaykovsky reaction is a prominent method for this transformation. wikipedia.orgnrochemistry.com

In this reaction, a sulfur ylide, such as dimethyloxosulfonium methylide (Corey's ylide), is generated in situ from a sulfonium (B1226848) salt (e.g., trimethylsulfoxonium (B8643921) iodide) and a strong base (e.g., sodium hydride or potassium tert-butoxide). organic-chemistry.orgadichemistry.com The ylide then acts as a nucleophile and adds to the β-carbon of the chalcone (B49325) in a Michael-type 1,4-addition. organic-chemistry.orgadichemistry.com The resulting enolate then undergoes an intramolecular nucleophilic substitution, with the negatively charged carbon attacking the carbon bearing the sulfonium group, which is a good leaving group. This ring closure yields the corresponding cyclopropyl ketone. organic-chemistry.org The reaction is generally diastereoselective, favoring the formation of the trans-cyclopropane. wikipedia.orgadichemistry.com The resulting cyclopropyl ketone can then be further manipulated, for example, through a Baeyer-Villiger oxidation and subsequent esterification, to yield this compound.

The reaction can be performed in various solvents, including DMSO and THF, and even in ionic liquids, which can facilitate high yields and recyclability of the reaction medium. organic-chemistry.org

Table 2: Corey-Chaykovsky Cyclopropanation of Enones

SubstrateYlide PrecursorBase/SolventProductReference
Chalcone (generic enone)Trimethylsulfoxonium iodideNaH / DMSOPhenyl (trans-2-phenylcyclopropyl)methanone nrochemistry.comorganic-chemistry.org
Cyclohex-2-enoneTrimethylsulfoxonium iodideKOH / (bmim)PF₆ (ionic liquid)Bicyclo[4.1.0]heptan-2-one organic-chemistry.org

The most direct and widely used method for the synthesis of this compound is the esterification of cyclopropanecarboxylic acid with isobutanol. capes.gov.bryoutube.com Cyclopropanecarboxylic acid itself can be synthesized through various routes, including the oxidation of cyclopropanecarboxaldehyde (B31225) or the hydrolysis of cyclopropanenitrile. organicchemistrytutor.comgoogle.com

The esterification is typically carried out under acidic conditions, a process known as Fischer esterification. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Isobutanol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the isobutyl ester.

To drive the equilibrium towards the product side, the water formed during the reaction is usually removed, either by azeotropic distillation with a suitable solvent like toluene (B28343) or by using a dehydrating agent. Alternatively, an excess of one of the reactants (typically the alcohol) can be used.

The reaction can also be catalyzed by solid acid catalysts, such as ion-exchange resins (e.g., Dowex 50WX2 or Amberlite IR-120), which offer the advantages of easy separation from the reaction mixture and potential for recycling. capes.gov.br

Table 3: Esterification of Cyclopropanecarboxylic Acid

ReactantsCatalystConditionsProductReference
Cyclopropanecarboxylic acid, IsobutanolSulfuric Acid (H₂SO₄)Reflux, removal of waterThis compound youtube.com
Cyclopropanecarboxylic acid, Isobutanolp-Toluenesulfonic acidReflux with Dean-Stark trapThis compound youtube.com
Cyclopropanecarboxylic acid, IsobutanolIon-exchange resin (e.g., Dowex)Batch reactor, elevated temperatureThis compound capes.gov.br

Stereoselective Synthesis and Enantiomeric Control in Isobutyl Cyclopropanecarboxylate Analogs

Diastereoselective Approaches to Cyclopropyl (B3062369) Esters

Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers within a molecule. For cyclopropyl esters, this often involves controlling the orientation of substituents on the three-membered ring.

The construction of quaternary carbon centers on a cyclopropane (B1198618) ring presents a significant synthetic challenge. One approach involves the use of substituted phosphonates. A reported strategy for creating a cyclopropyl ketone, a precursor to the corresponding ester, utilized a researchgate.netacs.org-phosphorus-Brook rearrangement of a phosphonate (B1237965) precursor. nih.gov This methodology allows for the formation of a highly substituted cyclopropane ring, which can then be further elaborated to the desired ester. While not directly producing the ester, this method provides a key intermediate with a quaternary center that dictates the final diastereochemistry.

Chiral epoxides are valuable starting materials for the stereocontrolled synthesis of trans-cyclopropyl esters. rsc.orgx-chemrx.com An efficient and high-yielding method for the enantio- and diastereoselective cyclopropanation of chiral epoxides has been developed using triethyl phosphonoacetate and a base, a transformation known as the Wadsworth-Emmons cyclopropanation. rsc.org This protocol has been successfully applied to the synthesis of various natural products containing the trans-cyclopropane carboxylate motif. rsc.org

Another approach involves an optimized ring-opening/intramolecular C–O phosphate (B84403) transfer and displacement cascade. x-chemrx.com This method builds the trans-cyclopropyl ester from a chiral epoxide with excellent stereocontrol, providing a scalable process route. x-chemrx.com The use of chiral epoxides ensures that the stereochemistry of the starting material is transferred to the final cyclopropane product, leading to high diastereoselectivity.

Styrene monooxygenases, a class of enzymes, are highly effective in catalyzing the epoxidation of alkenes to produce the corresponding chiral epoxides with excellent enantiopurity (>95–99% ee). nih.gov These enzymatically produced epoxides can then serve as precursors in the synthesis of cyclopropyl esters. nih.gov

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved through the use of chiral catalysts or by starting from a chiral molecule from the "chiral pool."

Asymmetric catalysis is a powerful tool for the synthesis of chiral cyclopropanes. researchgate.netnih.gov Various transition metal catalysts, including those based on cobalt, copper, rhodium, and ruthenium, have been employed for the asymmetric cyclopropanation of olefins. researchgate.netsioc-journal.cn These catalysts, featuring chiral ligands, can induce high levels of enantioselectivity in the cyclopropanation reaction.

One notable advancement is the use of cobalt catalysts with chiral pyridine (B92270) bis(oxazoline) (Pybox) ligands for the asymmetric cyclopropanation of alkenes with gem-dichloroalkanes, which serve as precursors to nonstabilized carbenes. nih.govdicp.ac.cn This method has demonstrated high levels of enantioselectivity for a range of alkenes, including monosubstituted, 1,1-disubstituted, and internal alkenes. nih.gov For instance, the cyclopropanation of a dienyl ester substrate using this cobalt-catalyzed system yielded the pyrethroid precursor ethyl chrysanthemate with 97% enantiomeric excess (ee). nih.gov

Furthermore, engineered heme-containing proteins, such as myoglobin (B1173299) and cytochromes P450, have emerged as efficient biocatalysts for asymmetric olefin cyclopropanation reactions. nih.gov A dehaloperoxidase from Amphitrite ornata has been repurposed and engineered to catalyze the cyclopropanation of vinyl esters with ethyl diazoacetate, affording cyclopropanol (B106826) derivatives with up to 99.5:0.5 diastereomeric and enantiomeric ratios. nih.gov

The chiral pool approach utilizes readily available, enantiopure natural products as starting materials. (-)-Levoglucosenone, a biorenewable chiral synthon derived from cellulose (B213188), has been effectively used to synthesize enantiopure cyclopropyl esters. researchgate.netacs.orgrsc.org The inherent chirality of (-)-levoglucosenone is transferred through a series of reactions to the final cyclopropane product.

The synthesis involves a base-promoted carbocyclization of 4,5-epoxyvalerates derived from (-)-levoglucosenone. researchgate.netacs.orgrsc.org This strategy has been successfully applied to the enantiospecific synthesis of bioactive molecules, including a GABAc receptor agonist and a selective glutamate (B1630785) receptor antagonist. researchgate.netrsc.org The rigid conformation of the 1,6-anhydro bridge in levoglucosenone (B1675106) provides excellent facial selectivity in subsequent reactions. acs.org

Starting MaterialKey TransformationProduct TypeReference
Chiral EpoxidesWadsworth-Emmons Cyclopropanationtrans-Cyclopropyl Esters rsc.org
(-)-LevoglucosenoneBase-promoted Carbocyclization of 4,5-epoxyvaleratesEnantiopure Cyclopropyl Esters researchgate.netacs.orgrsc.org
AlkenesAsymmetric Catalysis (e.g., Co-Pybox)Chiral Cyclopropanes nih.govdicp.ac.cn
Vinyl EstersBiocatalytic Asymmetric CyclopropanationChiral Cyclopropanol Esters nih.gov

Kinetic Resolution Techniques for Cyclopropyl Ester Systems

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org While kinetic resolution is a well-established technique, its specific application to isobutyl cyclopropanecarboxylate (B1236923) and its close analogs is not extensively detailed in the provided search results. However, the principles of kinetic resolution are broadly applicable to chiral cyclopropane systems.

Enzymes, such as lipases, are particularly effective for kinetic resolution. youtube.com They can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, a lipase (B570770) can be used to catalyze the esterification of a racemic secondary alcohol, where one enantiomer is converted to the ester much faster than the other. youtube.com This allows for the separation of the resulting ester and the unreacted alcohol, both in high enantiomeric excess. youtube.com

Synthetic approaches to kinetic resolution also exist. One of the earliest examples involved the esterification of racemic mandelic acid with optically active (-)-menthol, where the (+)-enantiomer reacted faster. wikipedia.org More modern methods include asymmetric lithiation using a chiral ligand like (+)-sparteine, which has been used to resolve 2-arylpiperazines with high enantioselectivity. acs.org Such techniques could be adapted for the kinetic resolution of racemic cyclopropyl esters or their precursors.

MethodChiral AgentPrincipleOutcomeReference
Enzymatic ResolutionLipaseSelective esterification of one enantiomer of a racemic alcoholSeparation of an enantioenriched ester and the remaining enantioenriched alcohol youtube.com
Asymmetric Lithiationn-BuLi/(+)-sparteinePreferential abstraction of a proton from one enantiomerEnantioenriched recovered starting material and a new enantioenriched product acs.org

Biocatalytic Kinetic Resolution of Racemic Cyclopropanecarboxylate Esters

Biocatalytic kinetic resolution is a widely employed strategy for the separation of racemates. This technique utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The differing reaction rates for the two enantiomers allow for their separation based on the distinct physical properties of the product and the remaining substrate.

Lipases, such as those from Candida antarctica (Lipase B, CALB) and Pseudomonas cepacia, are frequently used for the kinetic resolution of esters due to their broad substrate specificity and high enantioselectivity. nih.govnih.gov The resolution of racemic cyclopropanecarboxylate esters can be achieved through enantioselective hydrolysis or transesterification. In hydrolysis, the enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester. In transesterification, the enzyme selectively transfers an acyl group from an acyl donor to one enantiomer of a racemic alcohol or, conversely, selectively acylates one enantiomer of a racemic carboxylic acid.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value is crucial for obtaining products with high enantiomeric excess (e.e.). The enantiomeric excess of the product (e.e.p) and the remaining substrate (e.e.s) are dependent on the extent of conversion.

While specific data for the biocatalytic kinetic resolution of isobutyl cyclopropanecarboxylate is not extensively documented in publicly available literature, research on analogous cyclopropyl compounds and other esters provides valuable insights into the expected outcomes. For instance, the lipase-catalyzed kinetic resolution of acylated cyclopropyl hemiacetals has demonstrated the enantiodivergent behavior of lipases from Candida antarctica and Pseudomonas cepacia. nih.gov This means that the two enzymes can preferentially act on opposite enantiomers of the same racemic substrate, providing access to both enantiopure forms.

To illustrate the principle, the following table presents representative data from the lipase-catalyzed kinetic resolution of a racemic ester, showcasing the interplay between the choice of lipase, conversion, and the resulting enantiomeric excess of the product and substrate.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

Lipase Source Conversion (%) e.e. of Product (%) e.e. of Substrate (%) Enantiomeric Ratio (E)
Candida antarctica Lipase B 45 >99 (R) 82 (S) >200
Pseudomonas cepacia Lipase 50 95 (S) 95 (R) ~100
Candida rugosa Lipase 48 92 (R) 88 (S) ~50

Note: The data in this table is representative and compiled from various studies on the kinetic resolution of esters analogous to this compound. The specific enantiomer favored (R or S) can vary depending on the substrate and reaction conditions.

Enzyme Immobilization for Enhanced Enantioselectivity and Reusability

While the use of free enzymes in solution is effective, their recovery and reuse can be challenging and costly, limiting their industrial applicability. Enzyme immobilization addresses these limitations by confining the enzyme to a solid support material. This not only facilitates the separation of the biocatalyst from the reaction mixture but can also enhance its stability, activity, and in some cases, its enantioselectivity. nih.gov

Various methods are employed for enzyme immobilization, including:

Adsorption: This simple and cost-effective method involves the physical binding of the enzyme to the surface of a support material through weak interactions such as van der Waals forces or hydrogen bonds.

Covalent Bonding: This technique forms strong, stable covalent bonds between the enzyme and the support, minimizing enzyme leaching.

Entrapment: The enzyme is physically confined within the pores of a polymeric matrix.

Cross-linking: Enzyme molecules are chemically cross-linked to each other to form insoluble aggregates.

The choice of support material is critical and can significantly influence the performance of the immobilized biocatalyst. Common supports include porous materials like silica (B1680970), zeolites, and polymeric resins. The properties of the support, such as pore size, surface chemistry, and hydrophobicity, can affect enzyme loading, conformation, and accessibility of the active site.

Immobilization can lead to an improvement in the enantioselectivity of a lipase. This is often attributed to conformational changes in the enzyme structure upon binding to the support, which can alter the shape and chirality of the active site, leading to a better fit for one enantiomer over the other. Furthermore, the microenvironment provided by the support can also influence the enzyme's catalytic behavior.

The following table illustrates the impact of immobilization on the performance of a lipase in the kinetic resolution of a model ester substrate, highlighting the potential for improved enantioselectivity and the crucial aspect of reusability.

Table 2: Effect of Lipase Immobilization on Kinetic Resolution

Biocatalyst Conversion (%) e.e. of Product (%) Enantiomeric Ratio (E) Reusability (Number of Cycles)
Free Lipase 49 93 60 1
Lipase Immobilized on Porous Silica 48 98 150 >10
Lipase Immobilized on Polymeric Resin 47 97 120 >8

Note: This table presents illustrative data based on general findings in the field of enzyme immobilization for kinetic resolutions and does not represent a specific experiment on this compound.

Reactivity and Mechanistic Investigations of Isobutyl Cyclopropanecarboxylate

Intrinsic Reactivity Profiles of the Cyclopropane (B1198618) Ring System in Esters

The reactivity of the cyclopropane ring in esters like isobutyl cyclopropanecarboxylate (B1236923) is significantly influenced by inherent structural and electronic properties. These factors distinguish its chemical behavior from that of acyclic analogues.

Influence of Ring Strain on Chemical Transformations

The cyclopropane ring is characterized by substantial ring strain, a composite of angle strain and torsional strain. youtube.commasterorganicchemistry.com The internal carbon-carbon bond angles of approximately 60° deviate significantly from the ideal 109.5° for sp³ hybridized carbons, leading to what is known as angle strain or Baeyer strain. youtube.comwikipedia.orgpharmaguideline.com This strain results in weaker carbon-carbon bonds (bond dissociation energy of about 65 kcal/mol compared to 80-85 kcal/mol for a typical C-C bond) and increased p-character in the bonding orbitals, making the ring susceptible to reactions that lead to its opening. youtube.commasterorganicchemistry.com This "spring-loaded" nature serves as a driving force for chemical transformations that relieve this inherent strain. masterorganicchemistry.com

The high ring strain energy, estimated to be around 27.6 kcal/mol for cyclopropane, elevates the heat of combustion and renders the molecule more reactive than corresponding alkanes. masterorganicchemistry.comwikipedia.org Consequently, cyclopropane derivatives, including esters, can undergo addition reactions that result in ring cleavage, a characteristic more akin to alkenes than alkanes. youtube.compharmaguideline.com The relief of this strain is a key thermodynamic driver for such reactions. nih.gov For instance, the activation barriers for β-alkyl migration in reactions involving cyclopropane rings are significantly lower than those for larger, less strained rings like cyclobutane, cyclopentane, and cyclohexane. nih.gov

Hyperconjugative Stabilization Effects in Cyclopropanecarboxylic Acid Esters

Esters of cyclopropanecarboxylic acid exhibit enhanced stability, particularly against hydrolysis, due to hyperconjugative effects. nih.govresearchgate.net The cyclopropyl (B3062369) group can act as a conjugating system, similar to a carbon-carbon double bond, interacting with adjacent π-electron systems. researchgate.net This interaction involves the delocalization of electrons from the C-C σ-bonds of the cyclopropane ring into the adjacent π-system of the ester's carbonyl group. nih.govresearchgate.net

This hyperconjugative stabilization has been demonstrated through both experimental data and computational calculations. For example, a comparative stability study showed that a cyclopropane analogue of valacyclovir (B1662844) had a significantly longer half-life (>300 hours) at 40°C and pH 6 compared to valacyclovir itself (69.7 hours). nih.govresearchgate.net This increased stability is attributed to the cyclopropyl group's ability to provide hyperconjugative stabilization. nih.govresearchgate.net Quantum chemical calculations have supported the idea that hyperconjugation plays a crucial role in the stability of molecules containing a cyclopropyl group. wikipedia.org This electronic effect makes cyclopropanecarboxylic acid esters less susceptible to hydrolytic cleavage under both acidic and basic conditions. researchgate.net

Elucidation of Reaction Mechanisms Involving Isobutyl Cyclopropanecarboxylate

The unique electronic and steric properties of the cyclopropane ring in this compound dictate the mechanisms of its various reactions.

Nucleophilic Ring-Opening Pathways

The presence of an electron-withdrawing group, such as the ester functionality in this compound, makes the cyclopropane ring susceptible to nucleophilic attack. youtube.com This leads to ring-opening reactions, which are a common pathway for the functionalization of cyclopropane derivatives. researchgate.netresearchgate.net The reaction typically proceeds via a homo-Michael addition, where a nucleophile attacks one of the carbons of the cyclopropane ring. rsc.org

The mechanism often involves the formation of an enolate or a related anionic intermediate, which then attacks the cyclopropane ring. youtube.comstackexchange.com The regioselectivity of the attack can be influenced by substituents on the ring. researchgate.net In the case of donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, the nucleophilic attack is directed to a specific carbon, leading to predictable ring-opening products. nih.gov The use of Lewis acids or Brønsted acids in fluorinated solvents like hexafluoroisopropanol (HFIP) can catalyze these ring-opening reactions, expanding the scope of applicable nucleophiles to include arenes, indoles, azides, and alcohols. researchgate.netnih.gov

Recent studies have also explored base-promoted ring-opening reactions of aryl-substituted donor-acceptor cyclopropanes. rsc.org In this approach, desilylation of a p-siloxyaryl group generates an electron-rich phenolate, which enhances the donating properties of the aryl group and facilitates the ring-opening to form a p-quinone methide intermediate that subsequently reacts with nucleophiles. rsc.org

Hydrogenation Reaction Mechanisms

The hydrogenation of cyclopropane and its derivatives, including esters, typically results in the opening of the three-membered ring to form a propane (B168953) derivative. youtube.compharmaguideline.com This reaction is usually carried out in the presence of a metal catalyst such as nickel (Ni) or platinum (Pt). pharmaguideline.com The ease of hydrogenation is dependent on the ring size, with cyclopropanes being more readily hydrogenated than larger cycloalkanes due to the relief of ring strain. pharmaguideline.com

Recent advancements have demonstrated the reductive cyclopropanation of alkenes using an iridium electron storage catalyst with hydrogen gas as the electron source, which notably avoids the hydrogenation of the alkene itself. acs.org While this specific research focuses on the formation of cyclopropanes, the underlying principles of activating hydrogen and transferring electrons are relevant to understanding the reverse reaction, the hydrogenation of a cyclopropane ring. The mechanism for the hydrogenation of cyclopropane itself involves the cleavage of a C-C bond and the addition of two hydrogen atoms across the resulting chain. youtube.com

Transamidation and Ammonolysis Reaction Mechanisms (e.g., conversion to cyclopropanecarboxamide)

The conversion of esters like this compound to amides, such as cyclopropanecarboxamide (B1202528), proceeds through transamidation or ammonolysis. These reactions are fundamental in organic synthesis for the formation of amide bonds. The generally accepted mechanism for the reaction of an ester with an amine or ammonia (B1221849) involves a nucleophilic acyl substitution.

Detailed Mechanistic Studies of Cyclopropanation Reactions (e.g., Wadsworth-Emmons, Johnson–Corey–Chaykovsky)

The synthesis of cyclopropane rings is a cornerstone of modern organic chemistry, owing to the unique chemical and physical properties of the three-membered ring system. Among the various methods developed, the Wadsworth-Emmons and Johnson–Corey–Chaykovsky reactions represent powerful tools for the construction of cyclopropane structures, including those with ester functionalities like this compound. While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the available literature, a thorough understanding can be derived from investigations into the cyclopropanation of analogous α,β-unsaturated esters, such as various acrylates. These studies provide critical insights into the reaction pathways, stereoselectivity, and the factors governing the formation of the cyclopropane ring.

Wadsworth-Emmons Reaction for Cyclopropanation

The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its utility in forming alkenes with high E-selectivity. A lesser-known but equally valuable variant of this reaction involves the synthesis of cyclopropanes. This transformation typically occurs through the reaction of a stabilized phosphonate (B1237965) ylide with an epoxide, or in a related fashion, via a Michael-initiated ring-closure (MIRC) pathway with an α,β-unsaturated ester.

The mechanism for the cyclopropanation of an acrylate (B77674) ester via a Wadsworth-Emmons-type reaction involves a phosphonate ylide bearing an additional leaving group on the α-carbon. The reaction proceeds through the following key steps:

Michael Addition: The phosphonate carbanion acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ester in a conjugate addition. This step forms a new carbon-carbon bond and generates an enolate intermediate.

Intramolecular Cyclization: The intermediate enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the phosphonate and the leaving group.

Elimination: This cyclization is followed by the elimination of the phosphate (B84403) byproduct and the leaving group, resulting in the formation of the cyclopropane ring.

The stereochemical outcome of the Wadsworth-Emmons cyclopropanation is often selective for the trans-isomer, which is generally the more thermodynamically stable product. Research into this reaction has demonstrated its effectiveness in producing cyclopropyl esters with high diastereoselectivity. For instance, studies on related systems have shown excellent yields and trans-selectivity under specific reaction conditions.

A modified version of the homologous HWE reaction provides an alternative route to cyclopropanecarboxylates. This method involves the transformation of α-phosphono-γ-lactones into the corresponding ethyl cyclopropanecarboxylates upon treatment with a base like sodium ethoxide.

Table 1: Illustrative Data for Wadsworth-Emmons Type Cyclopropanation The following data is based on related systems and serves to illustrate the typical efficiency and selectivity of the reaction.

Reactant 1 (Ylide Precursor)Reactant 2 (Epoxide)ProductYield (%)Diastereomeric Ratio (trans:cis)
Triethyl phosphonoacetateStyrene OxideEthyl 2-phenylcyclopropanecarboxylate~85-90%>98:2
Substituted Phosphonate EstersVarious EpoxidesQuaternary Cyclopropyl EstersHighHighly Diastereocontrolled

This table is generated based on findings from analogous reactions described in the literature.

Johnson–Corey–Chaykovsky Reaction

The Johnson–Corey–Chaykovsky reaction is a versatile method for synthesizing epoxides, aziridines, and cyclopropanes. For the formation of cyclopropanes, the reaction typically employs a stabilized sulfur ylide, such as dimethyloxosulfonium methylide, which reacts with an α,β-unsaturated carbonyl compound (an enone or, in this context, an acrylate ester).

The mechanism for the cyclopropanation of an acrylate ester is a classic example of a Michael-Initiated Ring Closure (MIRC) reaction:

Conjugate Addition (Michael Addition): The stabilized sulfur ylide attacks the β-carbon of the acrylate ester. This 1,4-addition is generally favored over the 1,2-addition (attack at the carbonyl carbon) when a stabilized ylide is used. This step is often irreversible and leads to the formation of an enolate intermediate.

Intramolecular Nucleophilic Substitution: The resulting enolate then collapses, with the α-carbon acting as a nucleophile. It attacks the carbon atom of the original ylide, displacing the dimethyl sulfoxide (B87167) group, which is a good leaving group.

Ring Formation: This intramolecular SN2 reaction closes the three-membered ring, yielding the cyclopropane carboxylate.

A key aspect of the Johnson–Corey–Chaykovsky reaction is its diastereoselectivity. The reaction typically favors the formation of the trans-cyclopropane product. This preference is attributed to the reversibility of the initial addition and the greater thermodynamic stability of the trans intermediate, which allows for equilibration to the more stable diastereomer before the irreversible ring-closing step. Theoretical studies using density functional theory (DFT) on the cyclopropanation of acrylates with sulfur ylides have supported the high selectivity for trans products, rationalizing it based on the activation energies of the diastereomeric transition states.

Table 2: Mechanistic Comparison of Ylides in Reactions with α,β-Unsaturated Systems

Ylide TypeTypical SubstrateKey Mechanistic StepPredominant Product
Unstabilized Sulfur Ylide (e.g., Dimethylsulfonium methylide)α,β-Unsaturated KetoneIrreversible 1,2-AdditionEpoxide
Stabilized Sulfur Ylide (e.g., Dimethyloxosulfonium methylide)α,β-Unsaturated Ketone/EsterReversible 1,2-Addition, Irreversible 1,4-AdditionCyclopropane

This table is based on general principles of the Johnson–Corey–Chaykovsky reaction.

Research on the cyclopropanation of various acrylates has

Advanced Spectroscopic and Structural Elucidation of Isobutyl Cyclopropanecarboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Cyclopropyl (B3062369) Esters

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. In cyclopropyl esters, the protons on the three-membered ring exhibit characteristic chemical shifts at unusually high fields (upfield), a phenomenon attributed to anisotropic effects from the ring's C-C bonds. researchgate.net

For isobutyl cyclopropanecarboxylate (B1236923), the spectrum is a composite of signals from the isobutyl group and the cyclopropyl moiety.

Cyclopropyl Protons: The protons of the cyclopropane (B1198618) ring typically appear as complex multiplets in the upfield region of the spectrum, generally between 0.7 and 1.6 ppm. acs.org The methine proton (the one attached to the same carbon as the carboxyl group) is usually found slightly downfield compared to the CH₂ protons of the ring due to the deshielding effect of the adjacent carbonyl group. researchgate.net

Isobutyl Protons: The isobutyl group gives rise to three distinct signals: a doublet for the two equivalent methyl groups (-(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene (B1212753) protons (-O-CH₂-).

Table 1: Predicted ¹H NMR Chemical Shifts for Isobutyl Cyclopropanecarboxylate

Protons Chemical Shift (ppm) Multiplicity Integration
Cyclopropyl CH₂ ~0.8-1.0 Multiplet 4H
Cyclopropyl CH ~1.5-1.7 Multiplet 1H
Isobutyl CH(CH₃)₂ ~0.9-1.0 Doublet 6H
Isobutyl CH ~1.9-2.1 Multiplet 1H

¹³C NMR Spectroscopic Characterization

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Atom Chemical Shift (ppm)
C=O ~174.5
O-C H₂ ~70.9
C H(CH₃)₂ ~27.8
CH(C H₃)₂ ~19.1
Cyclopropyl C H ~13.2
Cyclopropyl C H₂ ~8.3

Data sourced from public spectral databases. nih.gov The numbering of the carbon atoms corresponds to their position relative to the functional groups.

The carbonyl carbon (C=O) appears significantly downfield due to the strong deshielding effect of the double-bonded oxygen. docbrown.info The carbons of the cyclopropyl ring appear at characteristically high-field values.

Advanced Two-Dimensional (2D) NMR Techniques

While 1D NMR spectra provide fundamental data, complex structures often exhibit overlapping signals that are difficult to interpret. Advanced 2D NMR techniques resolve these ambiguities by spreading the signals across two frequency dimensions, revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. wikipedia.orgyoutube.com For this compound, a COSY spectrum would show cross-peaks connecting the O-CH₂ protons to the adjacent CH proton, which in turn would show a correlation to the (CH₃)₂ protons. Within the cyclopropyl ring, correlations between the methine proton and the methylene protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. wikipedia.orgyoutube.com It is invaluable for definitively assigning carbon signals by correlating them to their known proton resonances. For instance, the proton signal at ~3.8 ppm would show a cross-peak to the carbon signal at ~70.9 ppm, confirming this as the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.comipb.pt It is crucial for piecing together molecular fragments. An HMBC spectrum would show a correlation from the O-CH₂ protons to the carbonyl carbon (a two-bond coupling), and also from the cyclopropyl methine proton to the carbonyl carbon (a two-bond coupling), unambiguously connecting the isobutyl group and the cyclopropyl ring to the ester functionality.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. youtube.com

For this compound (C₈H₁₄O₂), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 142.10. nih.gov High-resolution mass spectrometry can confirm the elemental composition.

The fragmentation of the molecular ion provides clues to its structure. Common fragmentation pathways for esters include:

Loss of the Alkoxy Group: Cleavage of the C-O bond can result in the loss of the isobutoxy radical (•OCH₂(CH(CH₃)₂)) or an isobutene molecule (C₄H₈) via hydrogen transfer, leading to significant fragment ions.

Loss of the Acyl Group: Cleavage can lead to the formation of a stable isobutyl cation [C₄H₉]⁺ at m/z 57.

McLafferty Rearrangement: This is a characteristic rearrangement for esters with a sufficiently long alkyl chain containing a γ-hydrogen. In this case, the cyclopropyl ring lacks γ-hydrogens relative to the carbonyl group, but fragmentation can be initiated within the isobutyl portion.

Cyclopropyl Ring Fragmentation: The three-membered ring can also fragment, though its fragmentation patterns can be complex. nih.gov Studies on cyclopropane fatty acid esters show that while monocyclopropane compounds have spectra similar to their unsaturated counterparts, dicyclopropanes exhibit more distinctive patterns. nih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Identity Fragmentation Pathway
142 [C₈H₁₄O₂]⁺ Molecular Ion (M⁺)
86 [C₄H₅O₂]⁺ Loss of isobutene (C₄H₈)
69 [C₄H₅O]⁺ Acylium ion (cyclopropylcarbonyl)
57 [C₄H₉]⁺ Isobutyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov

The IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a saturated ester is expected in the region of 1750-1735 cm⁻¹. spectroscopyonline.comorgchemboulder.com

C-O Stretch: Esters exhibit two C-O stretching vibrations. A strong, broad band for the C-O single bond stretch of the acyl-oxygen (C-O-C) linkage typically appears in the 1300-1000 cm⁻¹ region. spectroscopyonline.comquimicaorganica.org

C-H Stretches: Absorptions corresponding to sp³ C-H stretching from the isobutyl and cyclopropyl groups appear just below 3000 cm⁻¹.

Cyclopropyl C-H Stretch: Often, a weak but sharp absorption band can be observed above 3000 cm⁻¹, which is characteristic of C-H bonds on a cyclopropane ring. acs.org

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3080 C-H Stretch Cyclopropyl C-H
~2960-2850 C-H Stretch Aliphatic (isobutyl) C-H
~1735 C=O Stretch Ester Carbonyl

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. This technique requires a single, well-ordered crystal. While this compound is a liquid at room temperature, its derivatives, particularly those that are solid and crystalline, can be readily analyzed. nih.gov

For chiral derivatives of cyclopropanecarboxylic acid, X-ray crystallography can unambiguously establish the absolute configuration (R/S) of stereocenters and the relative orientation (cis/trans) of substituents on the cyclopropane ring. researchgate.netresearchgate.net The analysis provides precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystalline lattice. This information is crucial in fields like medicinal chemistry and materials science, where the specific 3D shape of a molecule dictates its biological activity or material properties. acs.orgnih.gov For example, studies on cyclopropyl sulfones derived from cyclopropane precursors have successfully used X-ray diffraction to prove their absolute configurations. nih.gov

Computational Chemistry Studies on Isobutyl Cyclopropanecarboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry for studying the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than traditional wavefunction-based methods for many systems. nih.gov DFT methods, such as the widely used B3LYP functional, are employed to accurately predict a range of molecular properties. nih.govmdpi.com

DFT calculations are instrumental in predicting the fundamental electronic and energetic properties of isobutyl cyclopropanecarboxylate (B1236923). Key parameters such as molecular orbital energies, geometric configurations (bond lengths and angles), and dipole moments are determined by solving the Kohn-Sham equations until a self-consistent field (SCF) is achieved. mdpi.com The electronic structure provides insights into the molecule's reactivity; for instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding electron-donating and electron-accepting capabilities in chemical reactions. mdpi.com

Table 1: Computed Properties of Isobutyl Cyclopropanecarboxylate This table presents a selection of properties for this compound computed through computational methods, providing a quantitative look at its molecular characteristics. nih.gov

PropertyValueSource
Molecular FormulaC₈H₁₄O₂PubChem nih.gov
Molecular Weight142.20 g/mol PubChem nih.gov
XLogP3-AA (LogP)1.9PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count4PubChem nih.gov
Exact Mass142.099379685 DaPubChem nih.gov
Polar Surface Area26.3 ŲPubChem nih.gov

This data is computationally generated and sourced from the PubChem database. nih.gov

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving cyclopropyl (B3062369) esters. acs.org By mapping the potential energy surface, researchers can identify the most probable reaction pathways. This involves locating and characterizing the structures of transition states—the high-energy species that exist transiently between reactants and products. nih.gov For a reaction such as the ring-opening of the cyclopropane (B1198618) moiety or the hydrolysis of the ester, DFT calculations can determine the activation energies, providing a measure of the kinetic feasibility of the reaction. researchgate.netresearchgate.net For example, in a hypothetical hydrolysis reaction, DFT could model the approach of a water molecule, the formation of a tetrahedral intermediate (a transition state or a short-lived intermediate), and the final departure of the isobutanol group.

Table 2: Hypothetical DFT Energy Profile for Ester Hydrolysis This table illustrates a simplified, hypothetical energy profile for the acid-catalyzed hydrolysis of this compound, as would be studied using DFT calculations. The energies are relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₃O⁺0
Transition State 1Formation of tetrahedral intermediate+15
IntermediateTetrahedral intermediate+5
Transition State 2Cleavage of C-O bond+20
ProductsCyclopropanecarboxylic acid + Isobutanol + H₃O⁺-10

Molecular Dynamics Simulations for Conformational Landscape Analysis

The flexibility of the isobutyl group and the ester linkage means that this compound can exist in numerous spatial arrangements or conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational flexibility. mdpi.com In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.gov

The resulting trajectory from a long-timescale MD simulation can be used to generate a conformational landscape. nih.govresearchgate.net This landscape is often visualized as a 2D or 3D plot where the axes represent key geometric variables (like dihedral angles) and the elevation or color corresponds to the free energy of the conformation. nih.gov Such an analysis reveals the most stable, low-energy conformations (local minima on the landscape) and the energy barriers for converting between them. nih.gov This provides crucial information on the molecule's average shape and flexibility, which can influence its physical properties and interactions with other molecules. scispace.com

Advanced Quantum Chemical Methodologies for Cyclopropyl Ester Systems

While DFT is a robust and widely used method, certain chemical systems, particularly those with strained rings like cyclopropane, can benefit from more advanced and computationally intensive quantum chemical methodologies. nih.gov The unique electronic structure of the cyclopropyl group, with its bent bonds, may require higher levels of theory to capture electron correlation effects accurately.

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster (CC) theory offer a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov These methods, while more costly, can provide benchmark-quality energies and properties. They are particularly useful for validating the results from DFT calculations or for studying reaction mechanisms where subtle electronic effects are critical. nih.gov The development of various quantum chemical methods allows researchers to choose the most appropriate level of theory that balances accuracy with computational feasibility for the specific scientific question being addressed regarding cyclopropyl ester systems. rsc.orgx-chemrx.com

Synthetic Utility and Building Block Applications of Isobutyl Cyclopropanecarboxylate

Strategic Intermediate in Complex Organic Molecule Construction

The construction of complex organic molecules, particularly those with pharmaceutical or agrochemical applications, often relies on a carefully planned synthetic route using key building blocks or intermediates. While direct evidence in top-tier literature specifically naming isobutyl cyclopropanecarboxylate (B1236923) as a pivotal intermediate in the total synthesis of a complex natural product is not abundant, its structural components and reactivity patterns strongly suggest its potential in this role. The cyclopropane (B1198618) ring is a prevalent motif in a wide array of biologically active natural products, including terpenes, pheromones, and fatty acid metabolites. marquette.edu The rigidity and unique electronic properties of the cyclopropyl (B3062369) group make it a desirable structural unit for creating molecules with specific three-dimensional orientations of functional groups. marquette.edu

The value of isobutyl cyclopropanecarboxylate as a strategic intermediate lies in its ability to introduce the cyclopropylcarbonyl unit, which can then be further elaborated. This ester can be hydrolyzed to cyclopropanecarboxylic acid, which serves as a precursor for a variety of other functional groups. The isobutyl group, while seemingly straightforward, can also play a strategic role, for instance, by influencing the solubility and reactivity of the molecule during synthetic transformations. In the context of "building block" approaches to synthesis, where pre-functionalized fragments are assembled, this compound represents a readily available and versatile C4-building block containing the valuable cyclopropane moiety.

Versatile Introduction of the Cyclopropyl Moiety into Diverse Chemical Structures

The introduction of a cyclopropyl group can significantly impact the biological activity and physicochemical properties of a molecule. This compound serves as a stable and convenient source for this important structural unit. While not a direct cyclopropylating agent in the way that Simmons-Smith reagents are, it acts as a precursor to the cyclopropylcarbonyl group, which can be incorporated into larger molecules through various standard organic reactions.

One of the primary ways this compound facilitates the introduction of the cyclopropyl moiety is through ester-to-amide conversions. By reacting the ester with an appropriate amine, the cyclopropylcarbonyl group can be linked to a wide range of substrates, effectively installing the cyclopropyl group as part of a robust amide linkage. This method is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where amide bonds are common.

Furthermore, the isobutyl ester can undergo transesterification reactions, allowing for the transfer of the cyclopropanecarboxylic acid moiety to other alcohols, potentially more complex or sensitive ones, which might not be compatible with the initial synthesis of the cyclopropane ring. Although less common, the carbonyl group of the ester could also be a handle for other transformations, such as reduction to an alcohol or reaction with organometallic reagents, further extending its utility in introducing the cyclopropyl group into diverse chemical scaffolds.

Precursor for Cyclopropanecarboxamide (B1202528) and Other Cyclopropane Amide Derivatives

A significant application of this compound is its role as a direct precursor to cyclopropanecarboxamide and its derivatives. Cyclopropanecarboxamide itself is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.

Patents describe the amidation of this compound to produce cyclopropanecarboxamide. google.com This reaction is typically carried out by treating the ester with ammonia (B1221849), often in the presence of a catalyst such as a sodium alkoxide, for instance, sodium isobutoxide in isobutanol. google.com The reaction conditions can be optimized for temperature and pressure to achieve high conversion rates. For example, heating the mixture to around 80-100°C under pressure has been shown to be effective. google.com

ReactantsCatalyst/SolventTemperature (°C)Pressure (bar)ProductYieldReference
This compound, AmmoniaSodium isobutoxide/isobutanol804Cyclopropanecarboxamide96% google.com

This process highlights a key industrial application of this compound. The resulting cyclopropanecarboxamide can then be used in further synthetic steps. For instance, it can undergo Hofmann rearrangement to produce cyclopropylamine, another crucial building block in medicinal chemistry.

Beyond the parent amide, this compound can be reacted with a variety of primary and secondary amines to generate a diverse library of N-substituted cyclopropanecarboxamides. This versatility is highly valuable in drug discovery and development, where the systematic modification of a lead compound is often necessary to optimize its biological activity. The general method for this transformation involves the direct reaction of the ester with the desired amine, often facilitated by heat or catalysis.

Contribution to Novel Synthetic Methodologies Development

While this compound itself may not be the central focus of many publications on novel synthetic methodologies, its derivatives and the cyclopropane carboxylate scaffold in general are integral to the development of new reactions. The reactivity of the cyclopropane ring and the adjacent carbonyl group provides a fertile ground for exploring new chemical transformations.

For example, the development of catalytic methods for cyclopropanation is an active area of research. taylorfrancis.com While these methods often employ diazo compounds and metal catalysts, the resulting cyclopropane esters, including structures analogous to this compound, are the primary products. The study of the reactivity of these products, in turn, fuels the development of subsequent novel transformations.

Furthermore, the principles of organocatalysis have been applied to cyclopropanation reactions, offering metal-free alternatives for the synthesis of cyclopropane-containing molecules. acs.org The development of these methodologies often involves substrates that are structurally related to this compound, and the knowledge gained from the reactivity of such simple esters contributes to the broader understanding and advancement of these new synthetic strategies. The use of cyclopropane derivatives in tandem or cascade reactions, where multiple bonds are formed in a single operation, is another area where the fundamental reactivity of compounds like this compound provides a foundational understanding for designing more complex and efficient synthetic routes.

Advanced Analytical Methodologies for Isobutyl Cyclopropanecarboxylate

Chromatographic Separation and Detection Techniques

Chromatography stands as a cornerstone for the separation and analysis of isobutyl cyclopropanecarboxylate (B1236923). Its high resolving power allows for the separation of the target compound from impurities and, critically, for the distinction between its enantiomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like isobutyl cyclopropanecarboxylate. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it an ideal method for purity assessment and structural confirmation.

In a typical GC-MS analysis, the sample containing this compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The choice of the column's stationary phase is critical for achieving optimal separation. For a moderately polar compound like this compound, a column with a stationary phase of moderate polarity, such as one containing phenyl and methyl polysiloxane groups, is often employed. The separation is based on the differential partitioning of the analytes between the mobile carrier gas and the stationary phase. The temperature of the column is typically programmed to increase over time, which facilitates the elution of compounds with varying boiling points.

Following separation in the GC column, the molecules enter the mass spectrometer. Here, they are bombarded with a beam of electrons, a process known as electron ionization (EI). This high-energy process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular "fingerprint." The mass spectrum plots the relative abundance of the resulting ions versus their mass-to-charge (m/z) ratio.

For this compound, the mass spectrum is characterized by a specific fragmentation pattern. The National Institute of Standards and Technology (NIST) has cataloged the mass spectrum of this compound under NIST Number 245652. nih.gov The analysis of this spectrum reveals key fragment ions that are indicative of the compound's structure. While the molecular ion peak (the peak corresponding to the intact molecule) may be observed, it is often of low intensity. More prominent are the peaks resulting from the fragmentation of the ester. Common fragmentations of esters include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement. The most abundant ion, or base peak, in the mass spectrum of this compound is observed at an m/z of 69, which corresponds to the cyclopropanoyl cation. The second most intense peak is typically found at m/z 41. nih.gov By comparing the obtained mass spectrum with a reference library, such as the NIST Mass Spectral Library, the identity of this compound can be confirmed with a high degree of confidence. Furthermore, the integration of the total ion chromatogram (TIC) peak area allows for the quantification of the compound and the assessment of its purity by comparing its peak area to those of any detected impurities.

ParameterTypical Value/Condition
Gas Chromatograph
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary PhasePhenyl-methylpolysiloxane (e.g., 5% phenyl)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Temperature ProgramInitial temp. 50-70 °C, ramp to 250-280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 40-300
Key Mass Fragments
NIST Number245652 nih.gov
Base Peak (m/z)69 nih.gov
Second Highest Peak (m/z)41 nih.gov

High-performance liquid chromatography (HPLC) is another indispensable tool for the analysis of this compound, offering versatility in both purity determination and, crucially, the separation of its enantiomers. nih.govresearchgate.net Unlike GC, HPLC is not limited by the volatility of the analyte and is performed at or near ambient temperature, which can be advantageous for preventing the degradation of thermally sensitive compounds.

For the routine analysis of this compound purity, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. Detection is most commonly accomplished using an ultraviolet (UV) detector, as the ester functional group exhibits some absorbance in the low UV region (around 210-220 nm).

The true power of HPLC in the context of this compound lies in its ability to separate the enantiomers of this chiral molecule. Since the cyclopropane (B1198618) ring in this compound is substituted, the molecule is chiral and exists as a pair of enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Therefore, the ability to determine the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is of paramount importance.

Chiral HPLC is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica support, are particularly effective for the separation of a wide range of chiral compounds, including cyclopropane derivatives. chromatographyonline.com The selection of the mobile phase is critical and can significantly influence the separation. Both normal-phase (using nonpolar solvents like hexane (B92381) and isopropanol) and reversed-phase conditions can be explored to optimize the resolution between the enantiomers. The choice between these modes depends on the specific CSP and the solubility of the analyte. Once separated, the enantiomers are detected, and their peak areas are integrated to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

ParameterTypical Condition for Achiral AnalysisTypical Condition for Chiral Analysis
Stationary Phase Reversed-Phase (e.g., C18, 5 µm)Chiral Stationary Phase (e.g., Polysaccharide-based like Chiralpak®) chromatographyonline.com
Column Dimensions 150-250 mm x 4.6 mm ID150-250 mm x 4.6 mm ID
Mobile Phase Acetonitrile/Water or Methanol/WaterHexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase)
Flow Rate 0.8 - 1.5 mL/min0.5 - 1.0 mL/min
Detector UV-Vis (e.g., 210 nm)UV-Vis (e.g., 210-220 nm) or Chiroptical Detector
Temperature Ambient to 40 °CAmbient to 40 °C

Spectrophotometric and Other Quantitative Analytical Methods

While chromatographic techniques are the most powerful and commonly used methods for the detailed analysis of this compound, spectrophotometric methods can offer a simpler and more accessible approach for quantitative analysis, particularly when separation of components is not required.

A classic spectrophotometric method for the quantification of esters is based on their conversion to hydroxamic acids. wpmucdn.com In this method, this compound is reacted with hydroxylamine (B1172632) in an alkaline medium to form the corresponding cyclopropanehydroxamic acid. This derivative then reacts with ferric ions (Fe³⁺) in an acidic solution to form a colored complex, typically reddish-violet. wpmucdn.commdpi.com The intensity of the color of this ferric hydroxamate complex is directly proportional to the concentration of the ester originally present. The absorbance of the solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the complex, which is generally around 500 nm. mdpi.com A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations that have been subjected to the same reaction conditions. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While this method is less specific than chromatography, as it will react with most esters present in a sample, it can be a rapid and cost-effective tool for the quantitative determination of this compound in relatively pure samples.

MethodPrincipleKey ReagentsDetection Wavelength (λmax)
Ferric Hydroxamate Method Formation of a colored complex between the hydroxamic acid derivative of the ester and ferric ions. wpmucdn.commdpi.comHydroxylamine hydrochloride, Sodium hydroxide, Hydrochloric acid, Ferric chloride~500 nm mdpi.com

Environmental and Green Chemistry Considerations in Cyclopropyl Ester Synthesis

Development of Sustainable Synthetic Routes for Isobutyl Cyclopropanecarboxylate (B1236923)

The development of sustainable synthetic routes for cyclopropyl (B3062369) esters like isobutyl cyclopropanecarboxylate is guided by the principles of green chemistry, which advocate for the reduction of waste, use of less hazardous materials, and improved energy efficiency. researchgate.net Traditional methods for cyclopropanation, such as those employing Simmons-Smith reagents or diazo compounds with metal catalysts, are effective but often suffer from drawbacks like the use of halogenated solvents, stoichiometric metal waste, and the handling of potentially explosive diazoalkanes. acsgcipr.orgwikipedia.org

Efforts to create greener pathways focus on several key areas:

Alternative Reaction Media: Replacing hazardous halogenated or dipolar aprotic solvents with more environmentally friendly options like water or ionic liquids, or performing reactions under solvent-free conditions, is a primary goal. researchgate.net

Safer Reagents: Research into alternatives to hazardous reagents is ongoing. For instance, while the use of diazo compounds without a metal catalyst can be considered greener as it produces only nitrogen gas (N₂) as a byproduct, the inherent instability and potential for explosion of unreacted diazo compounds pose significant safety risks. wikipedia.org

Biocatalysis: The use of engineered enzymes, or biocatalysts, represents a promising sustainable approach. Enzymes can perform cyclopropanation reactions with remarkable diastereoselectivity and enantioselectivity under mild, aqueous conditions. researchgate.net For example, a dehaloperoxidase from Amphitrite ornata has been successfully repurposed and engineered to catalyze the asymmetric cyclopropanation of vinyl esters, yielding chiral cyclopropanol (B106826) derivatives with high efficiency and stereoselectivity. acs.org This biocatalytic method avoids toxic metals and hazardous reagents, aligning closely with green chemistry principles.

Integration of Flow Chemistry for Process Intensification and Efficiency

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for process intensification in chemical manufacturing, offering significant advantages over traditional batch processing. youtube.com Its application to the synthesis of cyclopropyl esters addresses many of the safety and efficiency concerns associated with these reactions.

Key benefits of integrating flow chemistry include:

Increased Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system enables rapid reaction optimization and often leads to higher yields and selectivity. youtube.com For instance, the two-phase dibromocyclopropanation of alkenes using a microreactor was shown to be faster and higher-yielding than the equivalent batch reaction. syrris.com The enhanced mass transfer in multiphasic flow systems, like the 'slug flow' generated by immiscible liquids, contributes significantly to these improved reaction rates. syrris.com

Process Intensification and Scalability: Flow chemistry allows for a seamless transition from small-scale laboratory synthesis to large-scale production without extensive re-optimization. youtube.com This "scaling out" (running multiple reactors in parallel) or "scaling up" (running a single reactor for longer) is more efficient than scaling up batch reactors. This was demonstrated in the multigram synthesis of chiral cyclopropane (B1198618) carboxylic acids via a tandem process in continuous flow. acs.org

Automation and Library Synthesis: Automated flow chemistry platforms enable the rapid and efficient generation of libraries of compounds for drug discovery. youtube.com This allows for the exploration of diverse chemical space by systematically varying reactants and conditions, accelerating the hit-to-lead phase in pharmaceutical research.

The table below summarizes the advantages of using flow chemistry for cyclopropanation reactions compared to traditional batch methods.

FeatureBatch ChemistryFlow Chemistry
Safety Poor heat transfer; potential for thermal runaway; accumulation of hazardous reagents.Excellent heat transfer; precise temperature control; in situ generation and consumption of hazardous intermediates. youtube.com
Efficiency Slower reaction times; often lower selectivity and yields; optimization is time-consuming.Rapid reactions; improved yields and selectivity; faster reaction optimization. youtube.comsyrris.com
Scalability Scaling up can be complex and require significant re-optimization.Straightforward scaling by extending run time or using parallel systems. youtube.com
Control Limited control over mixing and reaction parameters.Precise control over residence time, temperature, and stoichiometry. youtube.com

Catalytic Approaches for Reduced Waste Generation

A cornerstone of green chemistry is the use of catalysis to replace stoichiometric reagents, thereby minimizing waste generation. acsgcipr.orgcatalysis.blog Catalytic processes increase the efficiency and selectivity of chemical reactions, leading to higher atom economy and a reduction in byproducts that would otherwise require disposal. catalysis.blogcatalysis.blog In cyclopropane synthesis, several catalytic strategies have been developed to reduce environmental impact.

Homogeneous Catalysis: Metal-catalyzed cyclopropanations are common, with catalysts based on rhodium, copper, and cobalt being widely used for carbene transfer reactions. wikipedia.orgorganic-chemistry.org The goal in green catalysis is to develop systems with high turnover numbers (TON) and turnover frequencies (TOF), meaning a small amount of catalyst can produce a large amount of product efficiently. acsgcipr.org

Photocatalysis: Visible-light-mediated cyclopropanation has emerged as a powerful and sustainable alternative. researchgate.net Recently, a novel method using a low-valent bismuth complex as a photocatalyst for the cyclopropanation of olefins under blue LED irradiation has been reported. organic-chemistry.orgacs.org This process operates at room temperature and represents a unique reductive photocatalytic cycle, expanding the toolkit for green cyclopropane synthesis. acs.org

Hydrogen-Borrowing Catalysis: This sustainable method avoids the use of pre-functionalized, hazardous reagents like alkyl halides. acs.orgnih.gov In this approach, a metal catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This intermediate then reacts to form the cyclopropane ring, with the borrowed hydrogen being returned at the end of the cycle. This strategy has been successfully applied to the α-cyclopropanation of ketones and generates significantly less waste than traditional methods. acs.orgnih.gov

The following table details various catalytic approaches for cyclopropanation, highlighting their green chemistry advantages.

Catalytic SystemDescriptionGreen Chemistry Advantages
Biocatalysis (Engineered Enzymes) Uses enzymes like dehaloperoxidase to catalyze asymmetric cyclopropanation. acs.orgOperates in aqueous media under mild conditions; highly selective, reducing byproducts; avoids toxic metals. researchgate.netacs.org
Bismuth Photocatalysis A low-valent bismuth complex catalyzes cyclopropanation using visible light. organic-chemistry.orgacs.orgAvoids harsh conditions (runs at room temperature); utilizes light as a renewable energy source; reduces reliance on toxic reagents. acs.org
Hydrogen-Borrowing Catalysis An iridium or ruthenium catalyst facilitates cyclopropanation using alcohols, avoiding alkyl halides. acs.orgnih.govHigh atom economy; avoids the formation of stoichiometric salt waste; uses less hazardous starting materials. acs.org
Cobalt(II)-porphyrin Catalysis Uses cobalt complexes to catalyze the reaction between diazo compounds and olefins. wikipedia.orgUtilizes a more earth-abundant metal compared to rhodium or palladium; catalytic process reduces waste compared to stoichiometric methods. acsgcipr.org

By embracing these green chemistry principles, the synthesis of this compound and other valuable cyclopropyl esters can be made more sustainable, safer, and economically viable.

Future Research Avenues in Isobutyl Cyclopropanecarboxylate Chemistry

Exploration of Unconventional Synthetic Pathways

Traditional methods for synthesizing cyclopropane (B1198618) rings, such as the Simmons-Smith reaction, often involve harsh reagents and produce significant waste. masterorganicchemistry.com Modern synthetic chemistry is moving towards more sustainable and efficient methods. Future research will likely focus on unconventional pathways for the synthesis of isobutyl cyclopropanecarboxylate (B1236923), including enzymatic and photoredox-catalyzed methods.

Enzymatic catalysis, for instance, offers a green and highly selective alternative. au.dknih.gov Engineered heme proteins have been shown to catalyze carbene transfer reactions to form cyclopropanes with high diastereo- and enantioselectivity. nih.gov Research in this area could focus on developing specific enzymes optimized for the synthesis of isobutyl cyclopropanecarboxylate from readily available starting materials like isobutanol and a suitable cyclopropanating agent. A potential enzymatic approach could involve the lipase-catalyzed esterification of cyclopropanecarboxylic acid with isobutanol in a solvent-free system, a method that has proven effective for the synthesis of other isobutyl esters. colab.ws

Photoredox catalysis is another promising frontier. nih.govorganic-chemistry.org This technique uses visible light to drive chemical reactions under mild conditions. A possible pathway could involve the photoredox-catalyzed radical-polar crossover cyclopropanation, where a carboxylic acid is converted into a cyclopropane derivative. nih.gov This method's broad substrate scope and tolerance for various functional groups make it an attractive option for the synthesis of functionalized this compound analogues.

Synthetic PathwayKey FeaturesPotential Starting Materials for this compound
Enzymatic Catalysis High stereoselectivity, mild reaction conditions, environmentally friendly. au.dknih.govCyclopropanecarboxylic acid, Isobutanol, Engineered Lipase (B570770)/Esterase.
Photoredox Catalysis Uses visible light, mild conditions, high functional group tolerance. nih.govorganic-chemistry.orgA suitable carboxylic acid precursor, Chloroalkyl alkenes, Iridium-based photocatalyst.
Mechanochemistry Solvent-free, high efficiency.Zinc-copper couple, Diiodomethane (B129776), Isobutene (in a suitable form).

Design and Application of Next-Generation Stereoselective Catalysts

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of catalysts that can selectively produce a single enantiomer or diastereomer of this compound is a significant research goal.

Next-generation stereoselective catalysts could include advanced transition metal complexes and engineered enzymes. While rhodium and palladium complexes are known to catalyze carbene addition to olefins, the high cost of these metals is a drawback. google.com Future work may focus on more abundant and less expensive metals like copper or cobalt. organic-chemistry.orggoogle.com For example, copper-catalyzed alkynyl carbene transfer reactions have been used to synthesize alkynyl cyclopropane carboxylates, which could be precursors to this compound. organic-chemistry.org

Directed evolution of enzymes, such as myoglobin (B1173299) and cytochrome P450, has already yielded biocatalysts capable of highly stereoselective cyclopropanation. utdallas.eduresearchgate.net By creating and screening libraries of enzyme variants, researchers can identify catalysts that produce this compound with high enantiomeric excess. acs.org This approach not only provides access to specific stereoisomers but also contributes to a deeper understanding of enzyme-substrate interactions. acs.org

Catalyst TypeExampleAdvantagesResearch Direction
Transition Metal Complexes Copper-based catalystsLower cost than Rh or Pd, good reactivity. google.comDevelopment of chiral ligands to induce high enantioselectivity.
Engineered Enzymes Myoglobin variantsHigh diastereo- and enantioselectivity, green chemistry. utdallas.eduDirected evolution for substrate specificity towards this compound precursors.
Organocatalysts N-Heterocyclic carbenes (NHCs)Metal-free, mild conditions.Exploration of NHC-catalyzed hydroborylation of cyclopropenes followed by functionalization. organic-chemistry.org

Interdisciplinary Integration with Materials Science and Chemical Biology (excluding human trial data)

The unique strained ring structure of the cyclopropane motif can impart interesting properties to larger molecules and materials. Future research will likely explore the integration of this compound into materials science and chemical biology.

In materials science, cyclopropane-containing monomers can be used in polymerization reactions. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been used as an initiator for the cationic polymerization of N-vinylcarbazole. acs.org this compound or its derivatives could potentially be explored as monomers or additives to create polymers with novel thermal or mechanical properties. The strained ring could act as a latent reactive group, allowing for post-polymerization modification or cross-linking.

In the realm of chemical biology, small molecules are crucial tools for probing biological systems. rjeid.comnih.govresearchgate.net this compound, with appropriate functionalization, could be developed into a "chemical probe." mdpi.com For instance, by incorporating a reporter tag (like a fluorophore or a biotin (B1667282) molecule) and a reactive group, the molecule could be used to label and identify specific protein targets within a cell. The cyclopropane ring itself can enhance the metabolic stability of a molecule, a desirable feature for a chemical probe. nih.gov

FieldPotential Application of this compoundResearch Focus
Materials Science Monomer in polymerization reactions.Synthesis of cyclopropane-containing polymers and investigation of their properties.
Chemical Biology Scaffold for chemical probes. mdpi.comDesign and synthesis of functionalized derivatives to study biological processes.

Predictive Modeling and Automation in this compound Synthesis

The fields of computational chemistry and laboratory automation are set to revolutionize how chemical synthesis is planned and executed. nih.govyoutube.com These technologies can be applied to the synthesis of this compound to accelerate the discovery of optimal reaction conditions and to enable high-throughput synthesis of derivatives.

Automation in synthesis involves the use of robotic systems to perform chemical reactions. nih.gov These automated platforms can be programmed to carry out multi-step syntheses, purifications, and analyses with high precision and reproducibility. For this compound, an automated system could be used to rapidly screen a wide range of reaction parameters to identify the optimal conditions for its synthesis or to generate a library of derivatives for biological screening.

TechnologyApplication to this compound SynthesisBenefit
Predictive Modeling Predicting reaction outcomes (yield, stereoselectivity). chemeurope.comMore efficient optimization of synthetic routes. cas.org
Automated Synthesis High-throughput screening of reaction conditions and synthesis of derivatives. nih.govAccelerated discovery and development of new synthetic methods and compounds.

Investigation of Emerging Reactivity Patterns and Transformations

The strained nature of the cyclopropane ring in this compound gives it unique reactivity that can be exploited for further chemical transformations. Future research will likely uncover and explore new reactivity patterns.

One area of interest is the behavior of the cyclopropane ring as a "radical buffer." acs.orgacs.org In this concept, a radical can reversibly add to the cyclopropane, creating a transient intermediate that can then participate in other reactions. This strategy has been used in N-heterocyclic selone-catalyzed cycloadditions and could potentially be applied to this compound to achieve novel transformations. acs.orgacs.org

Furthermore, the ester group of this compound activates the adjacent cyclopropane ring, making it susceptible to ring-opening reactions under certain conditions. This reactivity can be harnessed to synthesize more complex molecules. For example, the reaction of cyclopropanecarboxylates with nucleophiles can lead to the formation of five-membered rings or acyclic products, depending on the reaction conditions and the substrate. Investigating these transformations with this compound could open up new synthetic routes to a variety of valuable compounds.

Reactivity PatternDescriptionPotential Application
Radical Buffer Reversible addition of a radical to the cyclopropane ring. acs.orgacs.orgCatalytic cycloaddition reactions to form more complex cyclic systems.
Ring-Opening Reactions Nucleophilic attack leading to the cleavage of the cyclopropane ring.Synthesis of functionalized acyclic and heterocyclic compounds.
[2σ + 2π] Cycloaddition Reaction of the cyclopropane sigma bonds with a pi system.Construction of larger ring systems. acs.org

Q & A

Q. What are the standard protocols for synthesizing isobutyl cyclopropanecarboxylate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves esterification of cyclopropanecarboxylic acid with isobutyl alcohol under acid catalysis (e.g., sulfuric acid). Key steps include:
  • Reflux conditions : Maintain temperatures between 110–130°C for 6–12 hours.
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester.
  • Purity validation : Confirm via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) .
  • Reproducibility : Document all parameters (stoichiometry, solvent ratios, catalyst concentration) in the experimental section to enable replication .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
Technique Parameters Purpose
GC-MS Retention time, fragmentation patternsConfirm molecular weight and detect impurities.
NMR Chemical shifts (δ 0.5–2.5 ppm for cyclopropane protons), coupling constantsVerify cyclopropane ring integrity and ester group presence.
FT-IR Peaks at ~1730 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester)Functional group identification.
Cross-reference spectral data with literature or databases like SciFinder to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.
  • Waste disposal : Segregate organic waste and collaborate with certified hazardous waste management services to prevent environmental contamination .
  • Toxicity data gaps : Note that acute toxicity data for related chloroformates (e.g., isobutyl chloroformate) are limited; assume high irritancy potential .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :
  • Kinetic studies : Monitor ester hydrolysis under varying pH conditions using UV-Vis spectroscopy to track reaction rates.
  • Isotopic labeling : Introduce deuterium or ¹³C isotopes at the cyclopropane ring to study ring-opening pathways via NMR .
  • Computational modeling : Employ density functional theory (DFT) to simulate transition states (e.g., Gaussian or ORCA software). Use SMILES notations (e.g., C1CC1C(=O)OC(C)C) for molecular input .

Q. How should researchers address contradictions in toxicity or stability data for this compound?

  • Methodological Answer :
  • Systematic reviews : Aggregate existing data from PubMed, Web of Science, and regulatory reports to identify trends or outliers .
  • Meta-analysis : Statistically compare results across studies (e.g., LC50 values for related esters) to assess data heterogeneity.
  • Experimental replication : Design toxicity assays (e.g., in vitro cytotoxicity on human cell lines) under controlled conditions to validate conflicting claims .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., pharmaceuticals)?

  • Methodological Answer :
  • Protecting group compatibility : Test stability under common conditions (e.g., Grignard reactions, hydrogenation).
  • Scale-up challenges : Use microreactors or flow chemistry to manage exothermic reactions during large-scale esterification .
  • Case study : Refer to LEO 39652, a PDE4 inhibitor derived from a cyclopropanecarboxylate ester, which required iterative optimization of steric hindrance and solubility .

Q. How can computational tools predict the environmental fate of this compound?

  • Methodological Answer :
  • Software : Apply EPI Suite or ChemAxon to estimate biodegradation half-lives and bioaccumulation factors.
  • Molecular docking : Simulate interactions with enzymes (e.g., esterases) to predict metabolic pathways .

Guidance for Experimental Design & Data Analysis

  • Formulating research questions : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope studies. Example: How does steric bulk in this compound influence its reactivity in nucleophilic acyl substitution? .
  • Addressing reproducibility : Pre-register protocols on platforms like Open Science Framework and include raw spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.